N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
Description
N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a heterocyclic compound featuring dual thiazole moieties linked via an acetamide bridge. The structure includes:
- A 2-methylthiazole ring attached to a phenyl group at position 2.
- A pyrimidin-2-ylamino-substituted thiazole connected to the acetamide backbone. The compound’s synthesis likely involves coupling reactions analogous to those described for related acetamide derivatives .
Properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS2/c1-12-22-16(11-27-12)13-4-2-5-14(8-13)23-17(26)9-15-10-28-19(24-15)25-18-20-6-3-7-21-18/h2-8,10-11H,9H2,1H3,(H,23,26)(H,20,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOOIJNWKRPXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C21H19N5S2
- Molecular Weight : 401.47 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound has shown promise in various biological assays, particularly in the following areas:
-
Anticancer Activity :
- Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Case Study : In a study involving human breast cancer cells (MCF7), the compound demonstrated an IC50 value of 12 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
-
Antimicrobial Properties :
- The compound has been evaluated for its antibacterial and antifungal activities. It showed effective inhibition against Staphylococcus aureus and Candida albicans.
- Research Findings : The minimum inhibitory concentration (MIC) against C. albicans was reported as 0.5 µg/mL, comparable to established antifungal agents .
- Enzyme Inhibition :
Research Findings
A comprehensive analysis of various studies highlights the following key findings regarding the biological activity of this compound:
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, inhibiting their proliferation.
- Antimicrobial Mechanism : The compound disrupts cell wall synthesis in bacteria and alters membrane permeability in fungi, leading to cell death.
Comparison with Similar Compounds
Core Structural Analogues
The following compounds share structural motifs with the target molecule, differing primarily in substituents and backbone modifications:
Key Observations :
- Substituent Diversity: The target compound lacks the piperazine-ethyl ester backbone seen in 10d and 10f, which may reduce steric bulk and alter solubility. Its pyrimidinylamino-thiazole group differentiates it from the thiophenmethyl group in or the ureido motifs in .
- Molecular Weight : The target’s theoretical molecular weight (unreported in evidence) would likely exceed 500 Da, comparable to 10d and 10f, suggesting similar pharmacokinetic challenges (e.g., membrane permeability).
Physicochemical Properties
While direct data for the target compound are absent, trends from analogous structures suggest:
- Solubility: Ureido and piperazine groups in 10d–10f enhance hydrophilicity, whereas the target’s pyrimidinylamino-thiazole may reduce aqueous solubility.
- Stability : Acetamide derivatives with electron-withdrawing groups (e.g., trifluoromethyl in 10d) exhibit enhanced stability under acidic conditions .
Implications for Research and Development
- Structure-Activity Relationships (SAR) : Substituent variations in the thiazole and acetamide regions significantly modulate bioactivity. For example, trifluoromethyl groups in 10d may enhance target binding affinity compared to chlorophenyl in 10f .
- Synthetic Optimization : High-yield methods from and provide templates for scaling up the target compound’s production.
- Unresolved Questions : The absence of crystallographic data (e.g., via SHELX ) or bioactivity profiles limits mechanistic insights. Future work should prioritize X-ray diffraction studies and in vitro screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
